molecular formula C17H16N2 B11677279 2,6-dimethyl-N-phenylquinolin-4-amine

2,6-dimethyl-N-phenylquinolin-4-amine

Cat. No.: B11677279
M. Wt: 248.32 g/mol
InChI Key: PFSFJCDWIOUEJM-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-phenylquinolin-4-amine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 2 and 6, and a phenyl group attached to the nitrogen atom at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-phenylquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-phenylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

2,6-dimethyl-N-phenylquinolin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to its biological activity, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their potential therapeutic applications, such as antimalarial and antiviral agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-phenylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinolin-4-amine: Similar structure but lacks the methyl groups at positions 2 and 6.

    2,6-dimethylquinoline: Lacks the phenyl group attached to the nitrogen atom.

    N-phenylquinolin-4-amine: Similar structure but lacks the methyl groups at positions 2 and 6.

Uniqueness

2,6-dimethyl-N-phenylquinolin-4-amine is unique due to the presence of both methyl groups and the phenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

2,6-dimethyl-N-phenylquinolin-4-amine

InChI

InChI=1S/C17H16N2/c1-12-8-9-16-15(10-12)17(11-13(2)18-16)19-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)

InChI Key

PFSFJCDWIOUEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC=C3

Origin of Product

United States

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